![molecular formula C19H17ClN2O3 B2967007 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-57-3](/img/structure/B2967007.png)
5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is an intricate chemical structure featuring multiple functional groups, making it a versatile molecule in synthetic and pharmaceutical chemistry. Its structure integrates a benzo[d]oxazol-2(3H)-one moiety, a quinoline derivative, and a chloro group, providing a platform for various chemical modifications and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves a multi-step process:
Formation of the benzo[d]oxazol-2(3H)-one core: : This is usually achieved through the cyclization of ortho-aminophenol derivatives with carbonyl compounds.
Introduction of the 3,4-dihydroquinoline moiety: : This step involves the reaction of the benzo[d]oxazol-2(3H)-one intermediate with a suitable quinoline precursor under conditions that promote the formation of the desired linkage.
Chlorination: : The chloro group is introduced using chlorinating agents like thionyl chloride or phosphorus oxychloride, often under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production methods would scale up these laboratory procedures, utilizing large-scale reactors and continuous flow techniques to optimize yield and purity. Advanced purification techniques like crystallization and chromatography are employed to ensure the compound meets the required specifications for use in research and application.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoline and benzooxazole rings, leading to various oxidative products.
Reduction: : Reduction reactions can modify the functional groups, such as reducing ketones to alcohols or altering the quinoline ring structure.
Substitution: : Various substitution reactions can be employed, particularly nucleophilic substitutions at the chloro group.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Conducting nucleophilic substitution with amines or thiols under appropriate conditions to introduce new functional groups.
Major Products
Oxidation Products: : Quinoline N-oxides or benzo[d]oxazole derivatives.
Reduction Products: : Reduced quinoline or hydroxy derivatives.
Substitution Products: : Various amine or thiol substituted products.
科学研究应用
Chemistry
In chemistry, 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is used as a precursor or intermediate in the synthesis of more complex molecules
Biology
The compound's unique structure makes it a candidate for exploring biological interactions, such as binding studies with proteins or enzymes. Its potential for modification also makes it useful in designing molecules for specific biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for potential therapeutic applications. Its ability to interact with different biological pathways opens avenues for research into treatments for various diseases, including cancer and infectious diseases.
Industry
Industrial applications may include its use in the synthesis of materials with specific properties, such as catalysts or advanced polymers, where its unique reactivity and structure can be leveraged.
作用机制
The exact mechanism of action for 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one depends on its application. Generally, it might exert effects through:
Binding to molecular targets: : Such as enzymes or receptors, altering their function.
Pathway modulation: : Affecting biological pathways by inhibiting or activating specific proteins, leading to changes in cellular processes.
Interference with cellular functions: : Through interactions with DNA, RNA, or other biomolecules, impacting cell growth, division, or apoptosis.
相似化合物的比较
Similar Compounds
3-(3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one: : Lacks the chloro group.
5-chloro-3-(3-(quinolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one: : Lacks the dihydro component in the quinoline ring.
5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropyl)benzo[d]oxazol-2(3H)-one: : Has a different substitution at the oxo position.
Uniqueness
What sets 5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one apart is the combination of its chloro group, quinoline derivative, and benzooxazole ring, providing unique reactivity and potential for diverse applications. Its distinctive structural features enable unique interactions in chemical reactions and biological systems.
Feel free to dive deeper into any section! What are your thoughts?
属性
IUPAC Name |
5-chloro-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c20-14-7-8-17-16(12-14)22(19(24)25-17)11-9-18(23)21-10-3-5-13-4-1-2-6-15(13)21/h1-2,4,6-8,12H,3,5,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVUNNWXNSWPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
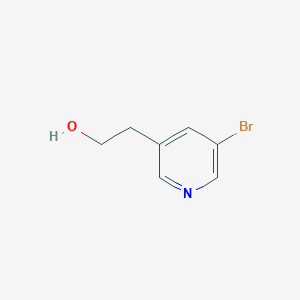
![N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide](/img/structure/B2966927.png)
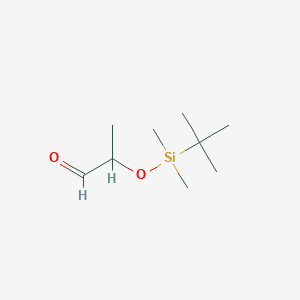
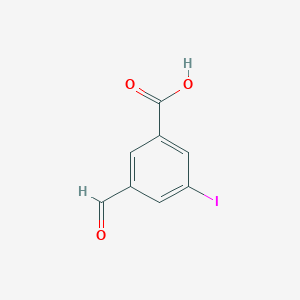
![1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2966932.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2966934.png)
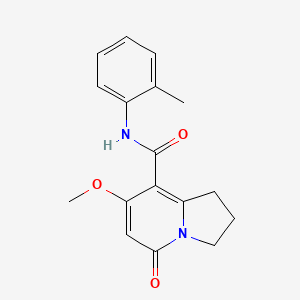
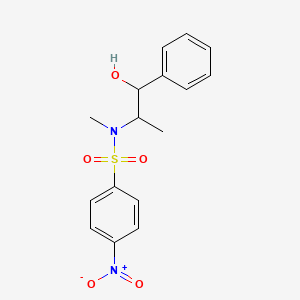
![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2966938.png)
![4-(4-tert-butylbenzoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B2966939.png)

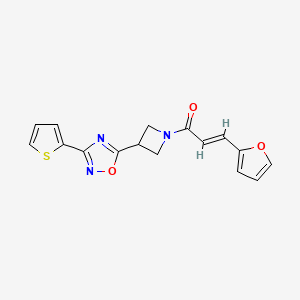
![6-[(4-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2966946.png)
methanone](/img/structure/B2966947.png)
